![molecular formula C22H26N4O B3916583 N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B3916583.png)
N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide
Overview
Description
N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide, also known as BPP-5a, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP-5a is a small molecule that has been synthesized using a combination of organic chemistry techniques and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various signaling pathways. N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide has also been shown to reduce the expression of adhesion molecules, which play a key role in the recruitment of immune cells to sites of inflammation. In addition, N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, the limitations of N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide include its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies. In addition, the mechanism of action of N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide. One potential avenue of research is to investigate the potential of N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another potential avenue of research is to investigate the mechanism of action of N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide in greater detail, which could provide insights into the development of novel therapeutic agents. Finally, further studies are needed to investigate the safety and efficacy of N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide in animal models and clinical trials.
Scientific Research Applications
N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The anti-inflammatory properties of N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide have been demonstrated in various animal models, where it has been shown to reduce inflammation in the brain, lungs, and liver. The anti-cancer properties of N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide have been demonstrated in various cancer cell lines, where it has been shown to induce apoptosis and inhibit tumor growth. The neuroprotective properties of N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide have been demonstrated in various animal models of neurodegenerative diseases, where it has been shown to protect neurons from damage.
properties
IUPAC Name |
(2S)-4-methyl-2-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methylamino]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15(2)12-20(22(23)27)24-13-19-14-25-26-21(19)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,14-15,20,24H,12-13H2,1-2H3,(H2,23,27)(H,25,26)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVZOKQLAFCLTR-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NCC1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NCC1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



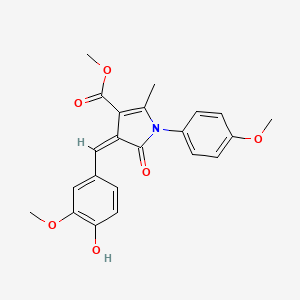
![N-[7-tert-butyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]urea](/img/structure/B3916515.png)
![3-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B3916523.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-(phenoxymethyl)-1,3-oxazole](/img/structure/B3916538.png)
![methyl 1-(2-methoxyethyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916554.png)
![6-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3916559.png)
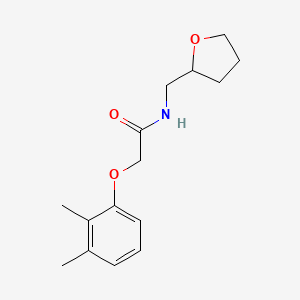
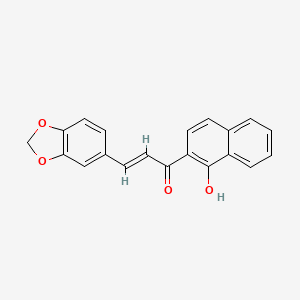
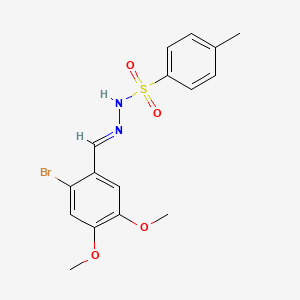
![3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3916576.png)
![ethyl [(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3916580.png)
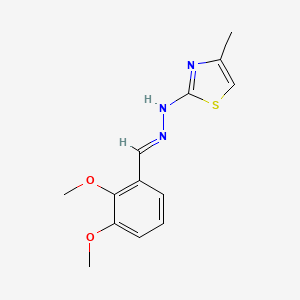
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinamide](/img/structure/B3916592.png)
![6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3916613.png)